Helicase Unwinding Activity: Moderate Potency with Defined Selectivity Window
Brr2-IN-3 inhibits Brr2 helicase-mediated unwinding of the U4/U6 RNA duplex with an IC₅₀ of 1.3 μM [1]. This represents a 32-fold weaker potency compared to the advanced chemical probe TP-061 (unwinding IC₅₀ = 480 nM) [2], but a 10-fold higher potency than the initial allosteric hit compound 3 (helicase IC₅₀ ≈ 13 μM, estimated from ATPase data) [3]. This moderate potency is advantageous for cellular studies requiring controlled spliceosome inhibition without complete ablation.
| Evidence Dimension | Helicase Unwinding Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.3 μM |
| Comparator Or Baseline | TP-061: IC₅₀ = 480 nM; Compound 3: IC₅₀ ≈ 13 μM |
| Quantified Difference | 32-fold less potent than TP-061; ~10-fold more potent than Compound 3 |
| Conditions | In vitro U4/U6 RNA duplex unwinding assay (recombinant human Brr2 catalytic core) |
Why This Matters
Brr2-IN-3 occupies a unique potency niche—stronger than early tool compounds but weaker than clinical-stage probes—enabling dose-dependent splicing modulation in cells without triggering cytotoxicity from complete spliceosome shutdown.
- [1] GlpBio. Brr2-IN-3 (GC62877) Product Datasheet. View Source
- [2] Structural Genomics Consortium. TP-061 Chemical Probe Summary. View Source
- [3] Iwatani-Yoshihara M, et al. J Med Chem. 2017;60(13):5759-5771. View Source
